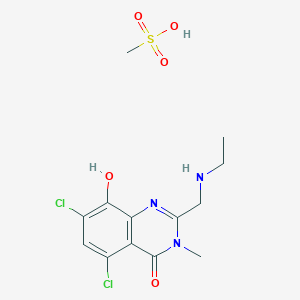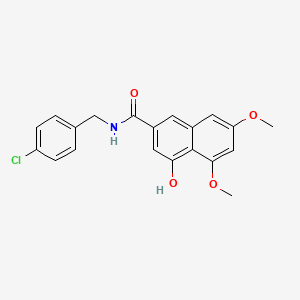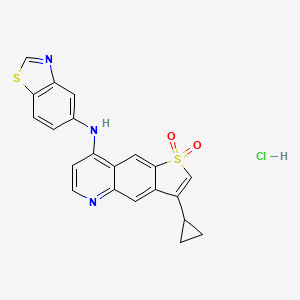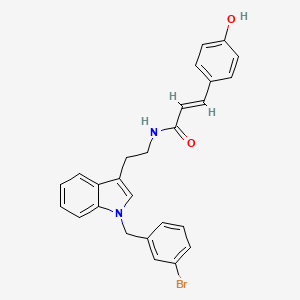
GluN2B-NMDAR antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GluN2B-NMDAR antagonist-1 is a selective antagonist that targets the GluN2B subunit of the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. The GluN2B subunit is particularly significant in various neurological disorders, making this compound a promising compound for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GluN2B-NMDAR antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
GluN2B-NMDAR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
GluN2B-NMDAR antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Investigated for its role in synaptic plasticity and neuronal signaling.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy, Alzheimer’s disease, and Parkinson’s disease.
Industry: Utilized in the development of neuroprotective drugs and other pharmaceutical applications
Mecanismo De Acción
GluN2B-NMDAR antagonist-1 exerts its effects by selectively binding to the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, reducing calcium ion influx and preventing excitotoxicity. The molecular targets involved include the receptor’s ligand-binding domain and associated signaling pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Ifenprodil: Another GluN2B-selective antagonist with similar therapeutic potential.
Ketamine: A non-selective N-methyl-D-aspartate receptor antagonist with broader applications but more side effects.
Phencyclidine: A non-selective antagonist known for its psychoactive effects
Uniqueness
GluN2B-NMDAR antagonist-1 stands out due to its high selectivity for the GluN2B subunit, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for developing targeted treatments for neurological disorders .
Propiedades
Fórmula molecular |
C26H23BrN2O2 |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
(E)-N-[2-[1-[(3-bromophenyl)methyl]indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+ |
Clave InChI |
CQRLHYONIXGPET-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)/C=C/C4=CC=C(C=C4)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

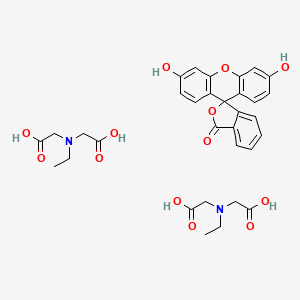
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
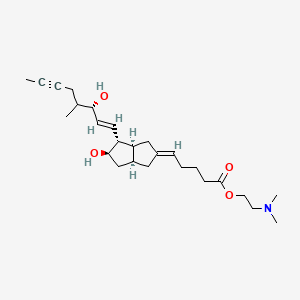

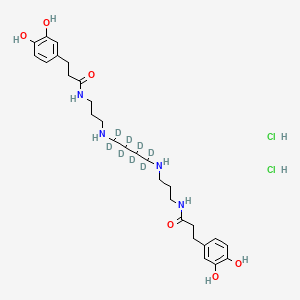
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

